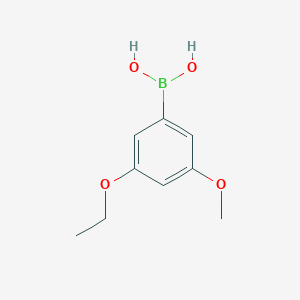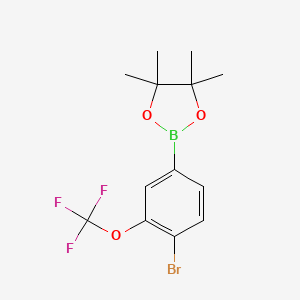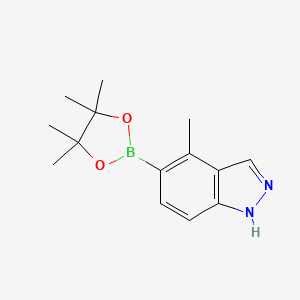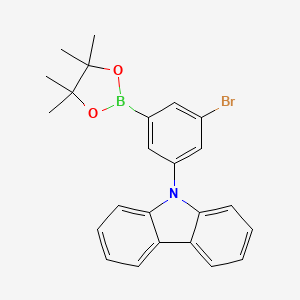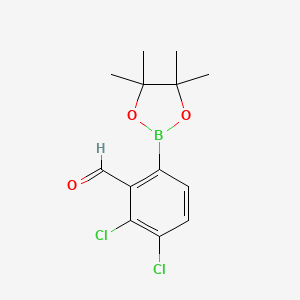
3,4-Dichloro-2-formylphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-2-formylphenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both formyl and boronic ester functional groups makes it a versatile intermediate in various synthetic applications.
作用机制
Target of Action
The primary targets of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester, also known as 2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are typically carbon-based compounds that participate in carbon-carbon bond forming reactions . This compound is often used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
They are usually bench stable, easy to purify, and often commercially available . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis for different phenylboronic pinacol esters is slower when strong electron-donor groups, rather than mild electron-donor groups, are linked in para position to the boronic moiety on the aromatic ring . Additionally, at physiological pH, the reaction is markedly faster .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester typically involves the esterification of 3,4-dichloro-2-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{3,4-Dichloro-2-formylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial processes.
化学反应分析
Types of Reactions
3,4-Dichloro-2-formylphenylboronic acid pinacol ester can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: 3,4-Dichloro-2-carboxyphenylboronic acid pinacol ester.
Reduction: 3,4-Dichloro-2-hydroxymethylphenylboronic acid pinacol ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Dichloro-2-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
相似化合物的比较
Similar Compounds
- 3-Formylphenylboronic acid pinacol ester
- 4-Formylphenylboronic acid pinacol ester
- 2,6-Dichloro-3-formylphenylboronic acid
Uniqueness
3,4-Dichloro-2-formylphenylboronic acid pinacol ester is unique due to the presence of both chlorine atoms and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. The chlorine atoms can be selectively substituted, and the formyl group can undergo various transformations, offering multiple pathways for chemical modification.
属性
IUPAC Name |
2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSOZPYVDGILMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
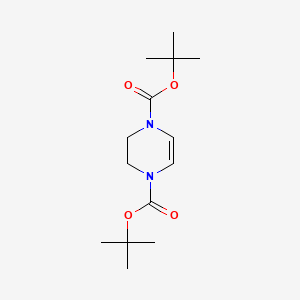
![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)

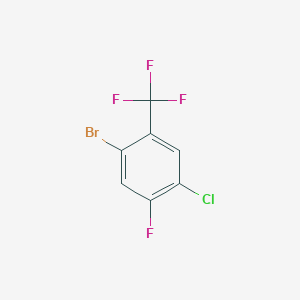

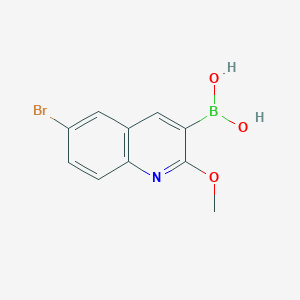
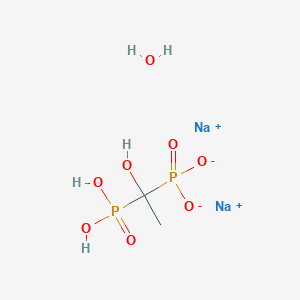
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

